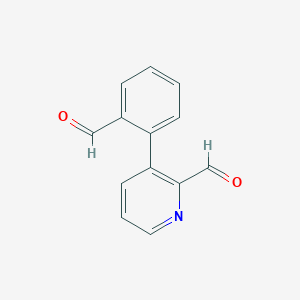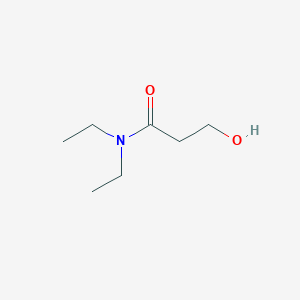
N,N-Diethyl-3-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-hydroxypropanamide is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups, and the carbon chain is hydroxylated at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of diethylamine with 3-hydroxypropanoic acid or its derivatives under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the reduction of N,N-diethyl-3-oxopropanamide using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N,N-diethyl-3-oxopropanamide.
Reduction: The compound can be reduced to form N,N-diethyl-3-aminopropanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: N,N-Diethyl-3-oxopropanamide.
Reduction: N,N-Diethyl-3-aminopropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-hydroxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-2-hydroxypropanamide: Similar structure but with the hydroxyl group at the second position.
N,N-Diethyl-3-oxopropanamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
N,N-Diethyl-3-aminopropanamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
N,N-Diethyl-3-hydroxypropanamide is unique due to the presence of both diethylamino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
64558-46-9 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N,N-diethyl-3-hydroxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-8(4-2)7(10)5-6-9/h9H,3-6H2,1-2H3 |
Clave InChI |
CNFWEAQSFPUZEN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


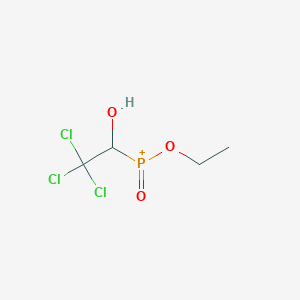
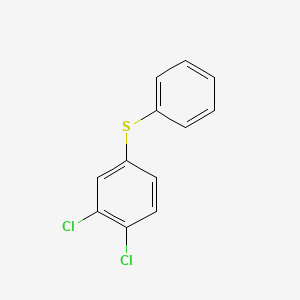
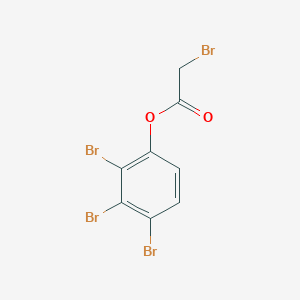
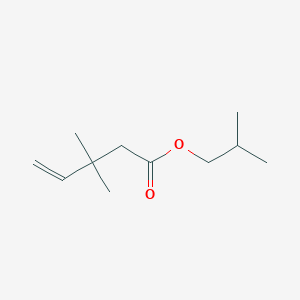
![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)
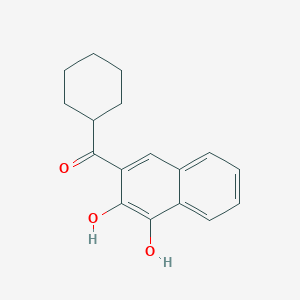
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
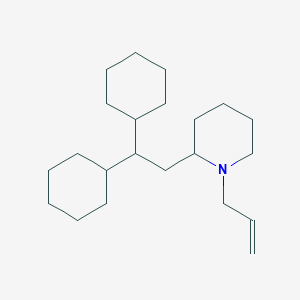
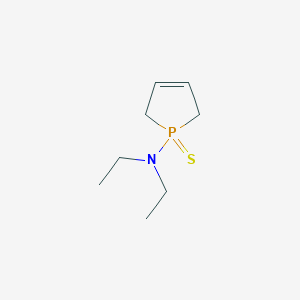
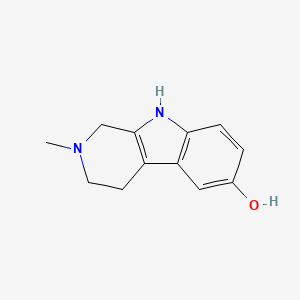
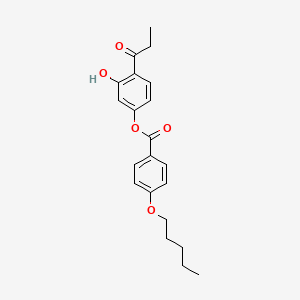
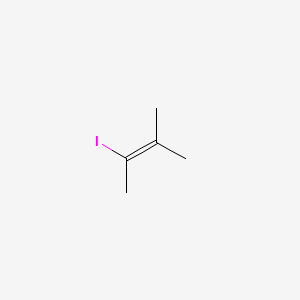
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
